3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide
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Overview
Description
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O4 and a molecular weight of 289.08 g/mol . It is a derivative of benzamide, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups on the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-bromo-5-nitroaniline.
Methoxylation: The nitro compound is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group, forming 3-bromo-N-methoxy-5-nitroaniline.
Amidation: Finally, the methoxy-nitro compound is treated with methyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 3-azido-N-methoxy-N-methyl-5-nitrobenzamide or 3-thiocyanato-N-methoxy-N-methyl-5-nitrobenzamide.
Reduction: Formation of 3-bromo-N-methoxy-N-methyl-5-aminobenzamide.
Oxidation: Formation of 3-bromo-N-hydroxy-N-methyl-5-nitrobenzamide.
Scientific Research Applications
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is utilized in various scientific research applications:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methyl-5-nitrobenzamide: Lacks the methoxy group, leading to different reactivity and biological activity.
3-Bromo-N-methoxy-N-methylbenzamide: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity.
3-Bromo-N-methoxy-N-methyl-4-nitrobenzamide: The position of the nitro group is different, leading to variations in steric and electronic effects.
Uniqueness
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the combination of functional groups that provide a balance of electron-withdrawing and electron-donating properties.
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINWUSYNUMATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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